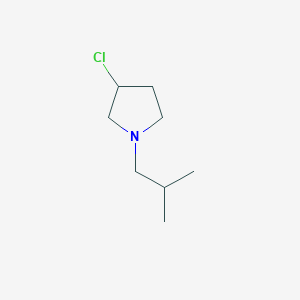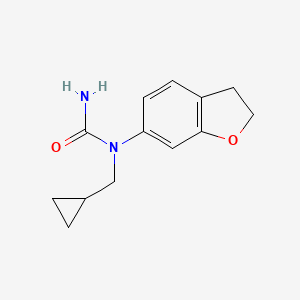![molecular formula C22H22N2S B14595186 N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea CAS No. 61353-92-2](/img/structure/B14595186.png)
N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 4-methylphenyl groups and a phenyl group attached to the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with a suitable amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学的研究の応用
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. Additionally, it may interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-Phenyl-N’-[(4-methylphenyl)(phenyl)methyl]thiourea
- N-(4-Methylphenyl)-N’-phenylthiourea
- N,N’-Bis(4-methylphenyl)thiourea
Uniqueness
N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea is unique due to the presence of both 4-methylphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to other thioureas, making it a valuable compound for various applications.
特性
CAS番号 |
61353-92-2 |
|---|---|
分子式 |
C22H22N2S |
分子量 |
346.5 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-[(4-methylphenyl)-phenylmethyl]thiourea |
InChI |
InChI=1S/C22H22N2S/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)24-22(25)23-20-14-10-17(2)11-15-20/h3-15,21H,1-2H3,(H2,23,24,25) |
InChIキー |
HZZYUQPTTVDLSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


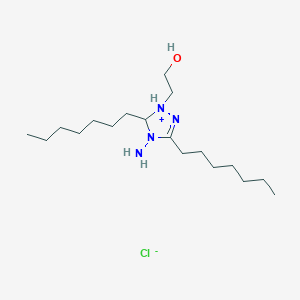
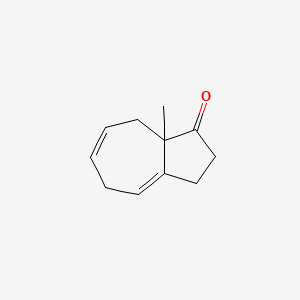
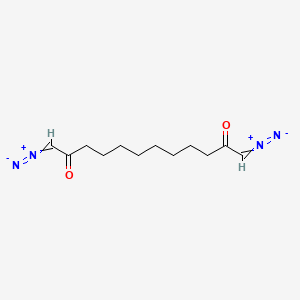
![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
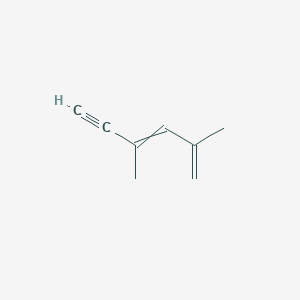

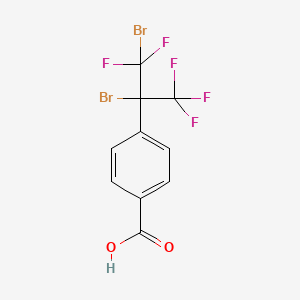
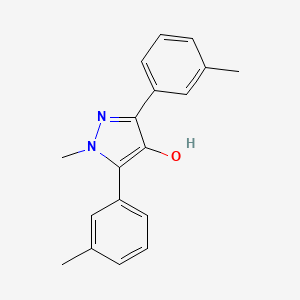
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
